4-(4-Methoxyphenyl)-1,2,3-thiadiazole
Overview
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antithrombotic Activity
4,5-bis-(4-methoxyphenyl)-1,2,3-thiadiazole has shown potential as an antithrombotic agent. It inhibits collagen-induced platelet aggregation, suggesting a possible use in preventing blood clots (Thomas et al., 1985).
Corrosion Inhibition
A 1,3,4-thiadiazole derivative, closely related to 4-(4-Methoxyphenyl)-1,2,3-thiadiazole, has been studied as a corrosion inhibitor for mild steel in acidic environments. This indicates its potential application in protecting metals from corrosion (Attou et al., 2020).
Receptor Antagonism
4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, structurally related to the compound , have been developed as selective antagonists for human adenosine A3 receptors. This suggests potential applications in targeting specific receptor pathways (Jung et al., 2004).
Antimicrobial Activity
Some 1,3,4-thiadiazole derivatives, which include structural elements of this compound, have demonstrated significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).
Fungicidal Activity
The compound 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, which includes a thiadiazole ring similar to this compound, has been found to possess fungicidal properties (Wu, 2013).
Corrosion Inhibition for Copper
Another study on thiadiazole derivatives, including a compound closely related to this compound, has shown their effectiveness as corrosion inhibitors for copper in acidic environments (Tang et al., 2009).
Antiproliferative Activity
5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, structurally related to this compound, have shown promising antiproliferative activity against human cancer cell lines (Matysiak et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNFBURSZLZVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372307 | |
Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-22-1 | |
Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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